molecular formula C15H15N3O B4961399 2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Cat. No. B4961399
M. Wt: 253.30 g/mol
InChI Key: PAAXTRAHOZMBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic organic compound with a molecular formula C16H16N2O. This compound has been studied for its potential applications in the field of medicinal chemistry due to its interesting biological properties.

Mechanism of Action

The mechanism of action of 2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not well understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by modulating the activity of enzymes or by acting as a metal ion chelator.
Biochemical and Physiological Effects:
2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms, as well as to have neuroprotective properties. It has also been shown to act as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that the mechanism of action of this compound is not well understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its potential as a neuroprotective agent. Additionally, more research is needed to understand its mechanism of action and to explore its potential as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of 2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole can be achieved through a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with furfural in the presence of acetic acid to produce 2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. The yield of this reaction can be improved by using a solvent such as ethanol or methanol. The final product can be purified using column chromatography or recrystallization.

Scientific Research Applications

2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-6-14-13(5-1)16-15-11-17(7-8-18(14)15)10-12-4-3-9-19-12/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAXTRAHOZMBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole

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